4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole
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Overview
Description
4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole is a synthetic organic compound with the molecular formula C8H12BrN3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole typically involves the reaction of aziridine derivatives with bromomethyl compounds under controlled conditions. One common method includes the use of aziridine and bromomethylpyrazole in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The aziridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole involves its interaction with molecular targets through its aziridine and pyrazole rings. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Aziridine Derivatives: Compounds like aziridine-1-carbaldehyde oxime share the aziridine ring structure and exhibit similar reactivity.
Pyrazole Derivatives: Compounds such as 3(5)-substituted pyrazoles share the pyrazole ring and are used in similar applications.
Uniqueness
4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole is unique due to its combination of both aziridine and pyrazole rings, which provides a distinct set of chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for various pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and research findings.
- Molecular Formula : C11H14BrN
- Molecular Weight : 240.14 g/mol
- Structure : The compound contains a pyrazole ring and an aziridine moiety, which are significant for its biological activity.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a wide range of antimicrobial actions. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that specific pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 11 μg/mL .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
4a | S. aureus | 8 |
4b | E. coli | 11 |
4c | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds synthesized in related studies showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer properties of pyrazole derivatives are particularly promising. Several studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia). For instance, IC50 values for certain derivatives were found to be as low as 2.8 μM, indicating potent activity against cancer cells .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
8a | MCF-7 | 2.8 |
8b | P388 | 3.1 |
8c | MCF-7 | 3.5 |
Case Studies
- Synthesis and Evaluation : A series of pyrazole derivatives linked to aziridine were synthesized and evaluated for their biological activities. The results indicated that modifications in the chemical structure significantly influenced the biological efficacy of the compounds.
- Mechanistic Studies : Research exploring the mechanism of action revealed that these compounds may interact with specific biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation.
Properties
IUPAC Name |
4-[[2-(bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-11-4-7(3-10-11)5-12-6-8(12)2-9/h3-4,8H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQGWICOAZGCAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.